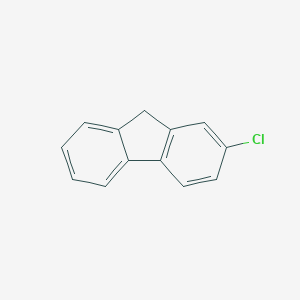

2-Chlorofluorene

説明

Synthesis Analysis

2-Chlorofluorene has been used in the synthesis of various drugs and pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies. It has been used in the preparation of compounds like (+)- and (–)-2,9-dichlorofluorene and (+)-9-bromo-2-chlorofluorene .Molecular Structure Analysis

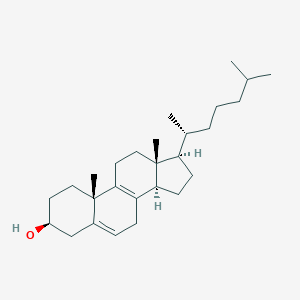

The molecular structure of 2-Chlorofluorene contains a total of 25 bonds; 16 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .科学的研究の応用

Synthesis and Chemical Properties

Resolution and Preparation of Derivatives : 2-Chlorofluoren-9-ol has been successfully resolved, leading to the preparation of compounds like (+)- and (–)-2,9-dichlorofluorene and (+)-9-bromo-2-chlorofluorene (Darby, Hargreaves & Lestas, 1971).

Synthesis of Fluoranthenes : 7-Substituted fluoranthenes, including 7-bromo- and 7-chloro-fluoranthene, have been synthesized from 1, 2, 3, 10b-tetrahydro-3-oxofluoranthene. This process yields 1-chlorofluorene-9-one-8-carboxylic acid, paving the way for the preparation of various fluorenes and fluorenones (Campbell & Crombie, 1961).

Photophysics and Electroluminescence

- Dendronized Styryl-Substituted Fluorene : The synthesis of a dendronized styryl-substituted fluorene, exhibiting significant stability and electroluminescence properties, has been reported. This compound shows promise for use in organic electronics and light-emitting diodes (Mikroyannidis, Tsai & Chen, 2009).

Carcinogenicity Studies

- Carcinogenic Activities : Studies on various analogs of 2-acetyl-aminofluorene, including 2-chlorofluorene, have provided insights into their carcinogenic activities. Such studies are crucial in understanding the potential health hazards of these compounds (Miller & Miller, 1949).

Industrial Applications

- Liquid-Phase Oxidation for Production : 2-Chlorobenzoic acid, an intermediate for diclofenac sodium production, has been synthesized through the liquid-phase oxidation of 2-chlorotoluene using ozone. This research contributes to the development of low-waste industrial processes (Bushuiev, Halstian & Kotova, 2020).

Sonochemical Degradation

- Sonochemical Degradation Studies : Research on the sonochemical degradation of 2-chlorophenol, in the presence of chlorinated compounds, offers valuable insights into environmental remediation techniques. This study highlights the interactions and degradation dynamics of chlorinated compounds (Lim, Son, Yang & Khim, 2008).

Safety and Hazards

When handling 2-Chlorofluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-chloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPAQNZCCWBDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179889 | |

| Record name | Fluorene, 2-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorofluorene | |

CAS RN |

2523-44-6 | |

| Record name | 2-Chloro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595GHW9NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common chemical reactions involving 2-chlorofluorene and its derivatives?

A3: Research has shown that electrophilic aromatic substitution reactions occur preferentially at the 7-position of 2-chlorofluorene. For instance, acetylation of 2-chlorofluorene yields 2-chloro-7-acetylfluorene. [] This reactivity pattern allows for the synthesis of various 7-substituted 2-chlorofluorene derivatives, including 2-chloro-7-vinylfluorene. [] This understanding of the reactivity of 2-chlorofluorene is valuable for designing synthetic routes to access a wider range of structurally diverse compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)